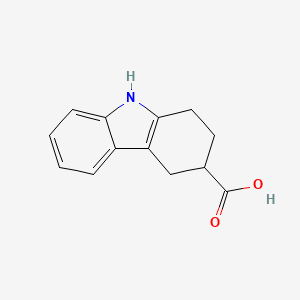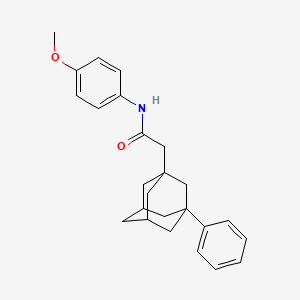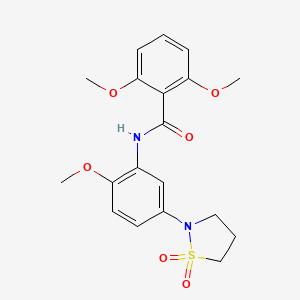![molecular formula C17H12N4O3S B2560445 N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide CAS No. 865286-47-1](/img/structure/B2560445.png)
N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide” is a complex organic compound that contains several functional groups and heterocyclic rings, including a methoxyphenyl group, an oxadiazole ring, and a benzothiazole ring . The benzothiazole ring is a common pharmacophore, found in many biologically active compounds and drugs .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzothiazole ring, an oxadiazole ring, and a methoxyphenyl group . The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Pharmacological Properties and Medicinal Chemistry
1,3,4-Oxadiazoles, including compounds similar to N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide, exhibit a wide range of pharmacological properties. These compounds are recognized for their significant role in new drug development due to their effectiveness in treating various ailments. The oxadiazole core is particularly valued in synthetic medicinal chemistry as a surrogate of carboxylic acids, carboxamides, and esters, owing to its diverse applications in fields such as polymers, luminescent materials, electron-transporting materials, and corrosion inhibitors. This versatility underlines the compound's potential in the development of new, efficacious, and less toxic medicinal agents for treating a multitude of diseases (Rana, Salahuddin, & Sahu, 2020).
Biological Activity of Heterocyclic Systems
The 1,3,4-oxadiazole and thiazole systems have been highlighted for their wide-ranging pharmacological potential, acting as crucial pharmacophores. The incorporation of the 1,3,4-oxadiazole core into compounds has been associated with enhanced pharmacological activity through hydrogen bonding interactions with enzymes and receptors. This has led to the development of compounds exhibiting antimicrobial, anti-inflammatory, antitumor, antitubercular, and antiviral activities. Such compounds are essential for medicinal chemistry, offering a foundation for the construction of new drug-like molecules (Lelyukh, 2019).
Optoelectronic Material Development
The structural features of 1,3,4-oxadiazole derivatives are beneficial for binding with various enzymes and receptors, which is crucial for the development of optoelectronic materials. These compounds are being utilized in the creation of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices. The ability of these compounds to interact through weak interactions makes them attractive for the development of novel materials with high therapeutic potency in treating different ailments, as well as for applications in the entire range of medicinal chemistry (Verma et al., 2019).
Importance in Medicinal Chemistry
Benzothiazole derivatives, including structures similar to the one , are noted for their varied biological activities. These compounds have less toxic effects and have shown a wide array of pharmacological actions such as anti-viral, anti-microbial, anti-allergic, and anti-cancer activities. The versatility and efficacy of benzothiazole derivatives underscore their significance in medicinal chemistry, offering insights into the rational design of new compounds for diverse therapeutic applications (Bhat & Belagali, 2020).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds with a 1,3,4-oxadiazole/thiadiazole moiety have been found to have anticancer activity . The most likely mechanism of action for these compounds is connected with the activities of Caspase 3 and Caspase 8 and activation of BAX proteins .
Mode of Action
Similar compounds have been found to inhibit various enzymes (thymidylate synthase, hdac, topoisomerase ii, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cancer cell proliferation .
Biochemical Pathways
Similar compounds have been found to inhibit various enzymes and proteins that contribute to cancer cell proliferation . These enzymes and proteins are involved in various biochemical pathways related to cell growth and division.
Result of Action
Similar compounds have been found to have anticancer activity .
properties
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3S/c1-23-12-4-2-3-11(7-12)16-20-21-17(24-16)19-15(22)10-5-6-13-14(8-10)25-9-18-13/h2-9H,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWUTTZCSRYWEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-7,7-dimethyl-5H,7H-furo[3,4-b]pyridine-3-carbonitrile](/img/structure/B2560362.png)
![(E)-N-[1-(3,4-Dichlorophenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2560363.png)



![N-cyclopentyl-1-{[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}piperidine-4-carboxamide](/img/structure/B2560371.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2560376.png)

![4-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2560378.png)


![2-fluoro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2560381.png)

